molecular formula C14H21Cl3N2O B12386623 Clenhexyl (hydrochloride)

Clenhexyl (hydrochloride)

Cat. No.: B12386623
M. Wt: 339.7 g/mol
InChI Key: NIEFTTTUMIPUES-UHFFFAOYSA-N
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Description

The term may refer to a hypothetical or misnamed compound, as none of the sources explicitly describe it. For this analysis, comparisons will focus on structurally or functionally related hydrochlorides documented in the evidence, including benzydamine hydrochloride, chlorphenoxamine hydrochloride, colesevelam hydrochloride, memantine hydrochloride, and dosulepin hydrochloride.

Properties

Molecular Formula

C14H21Cl3N2O

Molecular Weight

339.7 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(cyclohexylamino)ethanol;hydrochloride

InChI

InChI=1S/C14H20Cl2N2O.ClH/c15-11-6-9(7-12(16)14(11)17)13(19)8-18-10-4-2-1-3-5-10;/h6-7,10,13,18-19H,1-5,8,17H2;1H

InChI Key

NIEFTTTUMIPUES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Clenhexyl (hydrochloride) involves several steps, typically starting with the preparation of the base compound, ClenhexylThe specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves standard organic synthesis techniques such as nucleophilic substitution and acid-base reactions .

Industrial production methods for Clenhexyl (hydrochloride) are likely to involve large-scale chemical synthesis processes, ensuring high purity and consistency of the final product. These methods would include rigorous quality control measures to meet the standards required for its use in scientific research and doping control .

Chemical Reactions Analysis

Hydrolysis Reactions

The chlorine substituent participates in nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) under alkaline conditions:
Example:
Clenhexyl Cl+H2ONaOHClenhexyl OH+HCl\text{Clenhexyl Cl}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{Clenhexyl OH}+\text{HCl}

Mechanism:

  • Deprotonation of water by hydroxide to enhance nucleophilicity .

  • Attack by hydroxide on the electrophilic carbon adjacent to chlorine.

  • Departure of chloride ion, forming a hydroxyl derivative .

Acid-Base Reactivity

The protonated amine group (–NH⁺Cl⁻) undergoes deprotonation in basic media:
Clenhexyl NH+Cl+NaOHClenhexyl NH+NaCl+H2O\text{Clenhexyl NH}^+\text{Cl}^-+\text{NaOH}\rightarrow \text{Clenhexyl NH}+\text{NaCl}+\text{H}_2\text{O}

Key properties:

  • pK<sub>a</sub> : ~8.5 (amine group), facilitating reversible protonation .

  • Reacts with strong bases (e.g., KOH) to regenerate the free base form.

Stability Under Environmental Conditions

Clenhexyl hydrochloride’s stability varies with temperature and pH:

Condition Effect Data Source
High humidity Hydrolysis accelerates, releasing HCl and degrading the compound.
pH < 3 Stable; protonated amine resists oxidation.
pH > 9 Rapid deprotonation and potential decomposition.
UV light Photodegradation observed; forms chloroalkene byproducts.

Oxidation and Reductive Pathways

  • Oxidation : The tertiary amine group reacts with strong oxidizers (e.g., KMnO<sub>4</sub>), forming N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd) reduces the chlorine substituent to a hydrogen atom.

Reactivity in Pharmaceutical Formulations

In drug formulations, clenhexyl hydrochloride interacts with:

  • Excipients : Carboxylic acids (e.g., citric acid) form ionic complexes, altering solubility.

  • Metals : Reacts with Fe³⁺ or Cu²⁺ in storage containers, leading to discoloration.

Scientific Research Applications

Clenhexyl (hydrochloride) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Clenhexyl (hydrochloride) involves its role as a metabolite in the body. It interacts with specific enzymes and receptors, influencing metabolic pathways and the excretion of certain substances. The exact molecular targets and pathways involved are still under investigation, but it is known to play a crucial role in the metabolism and detection of doping agents .

Comparison with Similar Compounds

Comparative Analysis of Hydrochloride Compounds

Chemical Structures and Composition

The hydrochlorides in the evidence share a common feature: a protonated amine group bonded to a chloride ion. Structural differences arise from their organic moieties:

  • Benzydamine hydrochloride (Fig. 1, ): Contains a benzylamine core with a tricyclic aromatic system.
  • Chlorphenoxamine hydrochloride (Fig. 1, ): Features a diphenhydramine-like structure with a chloro-substituted aromatic ring.
  • Memantine hydrochloride (Fig. 1, ): A adamantane derivative with a methylamine group.
  • Dosulepin hydrochloride (Fig. 1, ): A tricyclic antidepressant with a sulfur-containing side chain.
  • Colesevelam hydrochloride (): A cross-linked polymer with alkylammonium groups, distinct from small-molecule hydrochlorides.

Structural Implications :

  • Small-molecule hydrochlorides (e.g., benzydamine, memantine) exhibit better solubility in aqueous media compared to polymeric colesevelam.
  • The presence of aromatic rings (e.g., in benzydamine, chlorphenoxamine) enhances lipophilicity, influencing blood-brain barrier penetration .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 High solubility in water, pKa ~9.1
Memantine HCl C₁₂H₂₁N·HCl 215.76 LogP: 3.1; pH-dependent stability
Colesevelam HCl Polymer N/A Insoluble in water; swells in aqueous media
4-Heptylcyclohexanone* C₁₃H₂₄O 196.33 Lipophilic (logP >4); volatile

*Included for contrast with non-hydrochloride compounds in safety data.

Critical Differences :

  • Polymer synthesis (colesevelam) demands rigorous control of cross-linking density, unlike small-molecule hydrochlorides .
  • Structural complexity in colesevelam necessitates advanced analytical methods (e.g., NMR, FT-IR) for equivalence verification .

Therapeutic Specificity :

  • Memantine’s adamantane structure enables unique NMDA receptor modulation, unlike benzydamine’s NSAID mechanism .
  • Colesevelam’s polymer structure prevents systemic absorption, limiting its action to the gastrointestinal tract .

Regulatory Considerations :

  • OSHA standards (29 CFR 1910.101) apply to handling hydrogen chloride gas .
  • Colesevelam generics must demonstrate bioequivalence in swelling capacity and ion-exchange capacity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Clenhexyl hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves coupling reactions under inert conditions, followed by purification via recrystallization or chromatography. For hydrochloride salt formation, stoichiometric hydrochloric acid (HCl) is added to the free base in a polar solvent (e.g., ethanol or water). Purity validation requires HPLC with a C18 column and UV detection at 254 nm, using mobile phases like acetonitrile-phosphate buffer (pH 3.0) for optimal resolution . Critical factors include reaction temperature control (<40°C) and post-synthesis drying under vacuum to prevent hygroscopic degradation .

Q. How can researchers characterize the physicochemical properties of Clenhexyl hydrochloride?

  • Methodological Answer : Key techniques include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.
  • Spectroscopy : 1^1H/13^13C NMR in DMSO-d6 to confirm molecular structure, and FTIR to identify functional groups (e.g., amine-HCl stretches at 2500–2800 cm1^{-1}).
  • Solubility Profiling : Use pH-adjusted buffers (e.g., pH 1.2 HCl to pH 7.4 PBS) to assess solubility, critical for bioavailability studies .

Q. What experimental conditions are critical for evaluating Clenhexyl hydrochloride’s stability in preclinical studies?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Temperature/Humidity : 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months.
  • Light Exposure : Expose to 1.2 million lux-hours of visible light and 200-watt-hours/m2^2 of UV to assess photodegradation.
  • Analytical Endpoints : Monitor impurities via HPLC and quantify degradation products (e.g., dehydrochlorinated derivatives) .

Advanced Research Questions

Q. How can analytical methods for Clenhexyl hydrochloride be validated to meet regulatory standards?

  • Methodological Answer : Follow FDA/EMA validation protocols:

  • Specificity : Demonstrate separation from degradation products using forced degradation studies (acid/base hydrolysis, oxidation).
  • Linearity : Test across 50–150% of the target concentration (e.g., 0.1–10 µg/mL) with R2^2 ≥ 0.998.
  • Precision/Accuracy : Intra-day/inter-day CV ≤ 2% and recovery rates of 98–102%.
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±5°C) to confirm method resilience .

Q. What in vivo models are appropriate for studying Clenhexyl hydrochloride’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • Rodent Models : Sprague-Dawley rats for oral bioavailability studies, with serial blood sampling over 24 hours.
  • Tissue Distribution : Use LC-MS/MS to quantify drug levels in target organs (e.g., liver, kidneys).
  • Disease Models : Xenograft tumors in nude mice for oncology applications, correlating plasma exposure (AUC) with tumor growth inhibition .

Q. How should researchers resolve contradictions in reported biological activity data for Clenhexyl hydrochloride?

  • Methodological Answer : Perform a systematic review with meta-analysis:

  • Data Harmonization : Normalize dose metrics (e.g., convert mg/kg to molar concentrations).
  • Sensitivity Analysis : Exclude outlier studies (e.g., those using impure batches) and re-analyze effect sizes.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

Q. What strategies optimize literature searches for Clenhexyl hydrochloride-related mechanisms or applications?

  • Methodological Answer :

  • Keyword Combinations : Use Boolean operators (e.g., "Clenhexyl hydrochloride AND (kinase inhibition OR metabolic stability)").
  • Database Filters : Limit PubMed/Scopus searches to studies with full experimental protocols and raw data.
  • Grey Literature : Include conference abstracts and patent filings (e.g., USPTO, Espacenet) for unpublished datasets .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

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